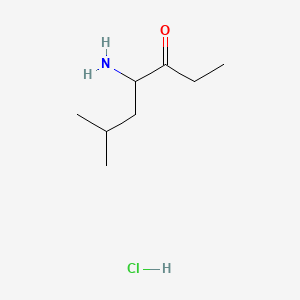
3-Heptanone, 4-amino-6-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 4-amino-6-methyl-, hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a derivative of heptanone, featuring an amino group and a methyl group on the heptanone backbone, and is commonly used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 4-amino-6-methyl-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-heptanone as the starting material.
Amination: The introduction of the amino group at the 4th position is achieved through an amination reaction. This can be done using reagents such as ammonia or amines under specific conditions.
Methylation: The methyl group is introduced at the 6th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as methylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination and methylation reactions.
Purification: The product is purified through crystallization or distillation to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanone, 4-amino-6-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 4-amino-6-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 4-amino-6-methyl-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanone: A simpler ketone without the amino and methyl groups.
4-Amino-3-heptanone: Similar structure but lacks the methyl group.
6-Methyl-3-heptanone: Similar structure but lacks the amino group.
Uniqueness
3-Heptanone, 4-amino-6-methyl-, hydrochloride is unique due to the presence of both the amino and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
4014-62-4 |
|---|---|
Molekularformel |
C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
4-amino-6-methylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-4-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H |
InChI-Schlüssel |
VHULXZLDDFFPJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)


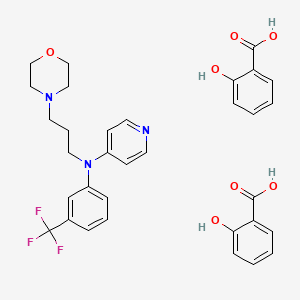
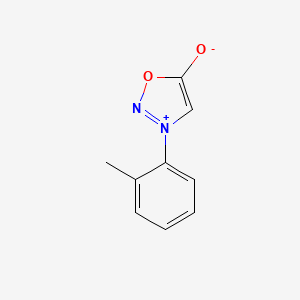

![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)

![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
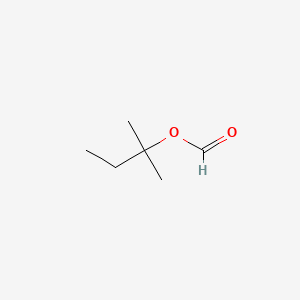
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
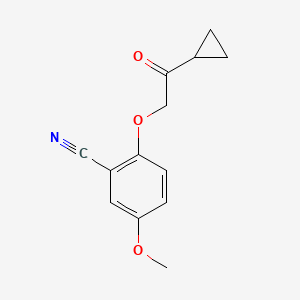
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
